molecular formula C12H14N2O2 B1427685 Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 284672-84-0

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No.: B1427685
CAS No.: 284672-84-0
M. Wt: 218.25 g/mol
InChI Key: MOCCMMKHGSOLRH-UHFFFAOYSA-N
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Description

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a chemical intermediate built on the privileged 1H-benzo[d]imidazole scaffold, a structure of high significance in modern medicinal chemistry and drug discovery. The benzo[d]imidazole core is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring. This structure is known to interact with diverse biological targets through various mechanisms, including hydrogen bonding, π–π stacking, and metal ion interactions . Benzimidazole derivatives are extensively investigated for their wide range of biological activities, particularly in oncology. They are recognized for their ability to interact with DNA, often acting as minor groove-binding ligands, and for inhibiting crucial enzymes such as human topoisomerase I (Hu Topo I) . Such interactions can lead to the disruption of DNA replication and repair processes, ultimately inducing cell cycle arrest, for example in the G2/M phase, and promoting apoptosis in cancer cells . Furthermore, structurally similar 1-isopropyl-1H-benzo[d]imidazole compounds are being explored in other therapeutic areas, such as antimicrobial research, where they serve as potent antagonists against virulence factors in pathogens like Pseudomonas aeruginosa . The specific structural features of this compound—including the ester functional group and the isopropyl substitution at the 1-position—make it a versatile building block for the synthesis of more complex molecules. Researchers can readily modify this compound to explore structure-activity relationships (SAR), fine-tuning properties like potency, selectivity, and lipophilicity to develop novel therapeutic agents . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 1-propan-2-ylbenzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-8(2)14-7-13-10-6-9(12(15)16-3)4-5-11(10)14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCCMMKHGSOLRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743081
Record name Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

284672-84-0
Record name Methyl 1-(propan-2-yl)-1H-benzimidazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amido-nitrile with a suitable catalyst. For example, a nickel-catalyzed addition to a nitrile followed by proto-demetallation, tautomerization, and dehydrative cyclization can yield the desired benzimidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize scalable reaction conditions and catalysts that are cost-effective and environmentally friendly. The use of continuous flow reactors and green chemistry principles can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted benzimidazole derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₂H₁₄N₂O₂
  • Molecular Weight : Approximately 218.25 g/mol
  • Density : 1.2 g/cm³
  • Flash Point : 155.9 °C

The compound features a benzimidazole structure that enhances its biological activity through interactions with various biological macromolecules.

Pharmaceutical Applications

  • Antimicrobial Activity
    • Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate has shown promising results in antimicrobial studies. It exhibits significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicate potent antibacterial properties, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties
    • Research indicates that derivatives of benzimidazole, including this compound, can inhibit the growth of cancer cells. This compound has been explored for its potential in treating certain types of leukemia and other cancers by targeting specific protein kinases involved in tumor growth .
  • Drug Development
    • The compound serves as a lead structure for synthesizing new pharmaceuticals aimed at treating diseases such as Alzheimer’s and Parkinson’s disease. Its ability to modulate biological pathways makes it a valuable scaffold for drug discovery .

Case Study: Antimicrobial Efficacy

A recent study tested various benzimidazole derivatives, including this compound, against multiple strains of bacteria and fungi. The results demonstrated that this compound exhibited an MIC lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Case Study: Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in leukemia cells by inhibiting specific signaling pathways associated with cell proliferation. This finding highlights the compound's potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can block substrate access or alter the enzyme’s conformation, leading to reduced activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Substituent Effects on Benzimidazole Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference ID
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 1-(4-fluorophenyl), 2-(trihydroxyphenyl) Antioxidant activity comparable to ascorbic acid
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) 2-(5-fluoro-2-hydroxyphenyl) Anticancer (tubulin inhibition, mitotic blockage)
Ethyl 1-cyclohexyl-2-phenyl-1H-benzo[d]imidazole-5-carboxylate 1-cyclohexyl, 2-phenyl Synthetic intermediate; improved lipophilicity
Methyl 1-cyclopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate 1-cyclopropyl, 2-oxo Moderate yield (45%); potential for further functionalization
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate 1,2-dimethyl High purity (≥97%); used in protein degradation studies

Key Observations:

Antioxidant Activity : Fluorine and hydroxyl group combinations (e.g., in trihydroxyphenyl derivatives) enhance radical scavenging, likely due to electron-withdrawing and hydrogen-bonding effects .

Anticancer Potential: MBIC’s 5-fluoro-2-hydroxyphenyl group facilitates tubulin polymerization inhibition, demonstrating substituent-dependent cytotoxicity .

Lipophilicity and Solubility : Bulky alkyl groups (e.g., cyclohexyl, isopropyl) increase lipophilicity, which may improve bioavailability but reduce aqueous solubility .

Synthetic Accessibility : Derivatives with electron-deficient substituents (e.g., chloro, bromo) often require harsher reaction conditions, affecting yields .

Pharmacological and Physicochemical Data

Table 2: Comparative Pharmacological and Physical Properties

Compound Name Molecular Weight Melting Point (°C) Biological Activity (IC₅₀/EC₅₀) Reference ID
Methyl 1-(4-fluorophenyl)-2-(2,3,4-trihydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate 386.3 Not reported Antioxidant EC₅₀ ~10 µM
MBIC 290.2 Not reported Antiproliferative IC₅₀: 2.5 µM (HeLa cells)
Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate 204.2 Not reported N/A (building block)
Methyl 7-bromo-2-methyl-1H-benzo[d]imidazole-5-carboxylate 285.1 Not reported Intermediate for kinase inhibitors

Key Observations:

  • Lower molecular weight analogs (e.g., MBIC, 290.2 g/mol) exhibit potent bioactivity, suggesting a balance between size and functional group efficacy .
  • Halogenated derivatives (e.g., bromo, chloro) are often intermediates for further functionalization, enabling diversification in drug discovery pipelines .

Biological Activity

Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of agriculture and medicine. This article delves into its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14N2O2C_{12}H_{14}N_{2}O_{2} and a molecular weight of approximately 218.25 g/mol. The compound features a benzimidazole core, which is known for its diverse biological activities. Its structure includes an isopropyl group and a carboxylate ester, contributing to its unique properties and reactivity .

Antimicrobial Properties

Research indicates that compounds with a benzimidazole structure often exhibit antimicrobial properties. This compound has been studied for its potential as an antimicrobial agent. For instance, similar benzimidazole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentration (MIC) values for these compounds can be as low as 3.9 µg/mL, indicating strong antimicrobial efficacy.

Anticancer Activity

The compound's anticancer potential has also been explored. In studies involving various cancer cell lines, including HeLa (cervical adenocarcinoma) and MCF-7 (breast adenocarcinoma), compounds structurally related to this compound demonstrated varying degrees of antiproliferative activity. For example, certain derivatives showed GI50 values ranging from 0.4 to over 100 µM, suggesting that structural modifications can significantly influence their effectiveness against tumor cells .

Table 1: Antiproliferative Activity of Benzimidazole Derivatives

Compound NameCell LineGI50 Value (µM)
Compound AHeLa15.6
Compound BMCF-7>100
This compoundHuT780.4
Compound CTHP-18.2

The mechanism of action for this compound involves interactions with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the inhibition of specific enzymes or receptors critical for cellular function. For instance, some studies suggest that benzimidazole derivatives may disrupt microtubule formation during cell division, thereby exerting cytotoxic effects on cancer cells .

Applications in Agriculture

In addition to its medicinal properties, this compound shows promise in agricultural applications as a fungicide or pesticide. Its biological activity suggests potential use in protecting crops from fungal pathogens, which could enhance agricultural productivity .

Case Studies

Several studies have evaluated the biological activity of related benzimidazole compounds:

  • Study on Antiproliferative Effects : A recent study synthesized various benzimidazole derivatives and tested their antiproliferative effects on multiple cancer cell lines. The results indicated that modifications in the chemical structure significantly impacted their effectiveness against different types of cancers .
  • Antimicrobial Activity Assessment : Another study focused on the antimicrobial efficacy of benzimidazole derivatives against resistant strains of bacteria and fungi, highlighting their potential as new therapeutic agents in treating infections .

Q & A

Q. Basic Research Focus

  • LC-MS/MS : Monitor ester hydrolysis (methyl → carboxylic acid) in simulated physiological buffers (pH 7.4, 37°C).
  • FTIR : Track carbonyl peak shifts (C=O at ~1700 cm1^{-1}) to confirm stability.
  • X-ray crystallography : Resolve structural changes in co-crystals with tubulin or serum proteins .

How does the compound’s ROS-mediated apoptosis mechanism compare to cisplatin, and what synergies exist in combination therapies?

Advanced Research Focus
Unlike cisplatin (DNA crosslinking), this compound induces apoptosis via mitochondrial ROS-JNK activation. In hepatocellular carcinoma (HCC), co-treatment with NAC (ROS scavenger) reduces apoptosis by 40–60%, confirming ROS dependency . Synergy with doxorubicin (1:1 ratio) enhances cytotoxicity 2.5-fold in breast cancer models, likely due to dual targeting of tubulin and topoisomerase-II .

What crystallographic tools are recommended for resolving the compound’s binding mode with tubulin?

Q. Advanced Research Focus

  • SHELX suite : Use SHELXD for phase determination and SHELXL for refinement of high-resolution (≤1.8 Å) tubulin co-crystals .
  • Molecular docking : Align with colchicine’s binding site (PDB: 1SA0) using AutoDock Vina, prioritizing hydrophobic interactions with β-tubulin’s T7 loop .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate
Reactant of Route 2
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Methyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.